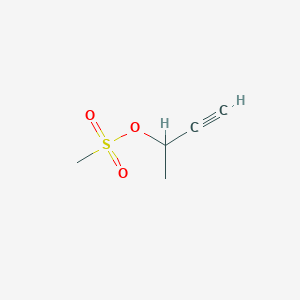
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole, also known as DNP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on similar pyrazole derivatives, such as 3,4,5-1H-Trinitropyrazole, has focused on their reactivity and potential for forming different chemical structures. These compounds show unique behaviors in forming hydrogen-bonded chains and rings, which are significant for understanding molecular interactions and potential applications in material science. Studies have revealed intricate hydrogen bonding patterns in these molecules, contributing to the understanding of their structural stability and reactivity (Dalinger et al., 2013).
Synthesis and Reactivity
The synthesis of pyrazole derivatives, including those with substitutions similar to 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole, is a significant area of study. These compounds have been synthesized under various conditions, providing insights into their chemical reactivity and potential applications in creating new compounds with unique properties. For instance, the study of the synthesis of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles has shown the ability to introduce different substituents, leading to a range of products with diverse chemical characteristics (Zhang et al., 2006).
Potential Biological Effects
Research on compounds structurally related to 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole has explored their biological effects. For example, studies on 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a derivative, have investigated its impact on plant biology, such as its role as a citrus abscission agent. These studies provide valuable insights into the biological activities of pyrazole derivatives and their potential use in agriculture and plant sciences (Alférez et al., 2007).
Material Science Applications
Some pyrazole derivatives have been examined for their potential applications in material science. These studies delve into the molecular structures and properties of these compounds, which could be relevant for developing new materials with specific desired characteristics. For example, research on the structural characteristics of pyrazole-based molecules can inform their use in creating novel materials with unique properties (Kariuki et al., 2021).
properties
IUPAC Name |
4-chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O3/c11-7-4-15(14-10(7)16(17)18)5-19-9-3-6(12)1-2-8(9)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFGTGZQDNRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)




![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)
amine](/img/structure/B2434457.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)

![N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide](/img/structure/B2434460.png)